molecular formula C18H21FN2O4 B2705493 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-77-6

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2705493
CAS No.: 2034361-77-6
M. Wt: 348.374
InChI Key: BDQZIVNKGPGKIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . The 1 H NMR spectrum, δ, ppm: 1.74 m (2H, CH 2), 1.90 m (2H, CH 2), 2.03 m (2H, CH 2), 2.32 m (1H, CH), 2.99 m (2H, CH 2), 3.52 m (2H, CH 2), 3.83 m (2H, CH 2), 6.81–7.29 m (5H, H arom), 10.79 s (1H, NH)) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Physical And Chemical Properties Analysis

The compound is a light brick red powder . The molecular weight is 364.44.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on compounds structurally related to 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has revealed their potential in antimicrobial and antifungal applications. A series of compounds, which include structural modifications of oxazolidine diones, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown effectiveness against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and A. flavus. This highlights the potential of such compounds in developing new antimicrobial and antifungal agents (Prakash et al., 2010).

Anticancer Activity

Another significant area of research involves the anticancer activities of related compounds. The synthesis of N-substituted indole derivatives, incorporating the oxazolidine-2,4-dione moiety, has demonstrated notable anticancer effects. These compounds were evaluated against the MCF-7 human breast cancer cell line, showing promising results in inhibiting cancer cell proliferation. The findings suggest the potential use of these compounds in cancer therapy, especially in targeting specific types of cancer cells (Kumar & Sharma, 2022).

5-HT2 Antagonist Activity

Compounds structurally similar to this compound have been explored for their potential as 5-HT2 antagonists. This research contributes to the understanding of how these compounds can be used in the treatment of disorders associated with the 5-HT2 receptor, offering a foundation for developing new therapeutic agents (Watanabe et al., 1992).

Polymerization and Material Science

In the field of polymerization and material science, the oxazolidine-2,4-dione moiety has been utilized in the synthesis of novel polymers. These polymers exhibit diverse properties, making them suitable for various applications, including biodegradable materials and drug delivery systems. The research demonstrates the versatility of oxazolidine-2,4-dione derivatives in creating new materials with potential industrial applications (Mallakpour & Rafiee, 2003).

Luminescent Properties and Photo-induced Electron Transfer

The exploration of luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, related to the chemical structure , has opened new avenues in the development of optical materials and sensors. These studies provide insights into the electronic properties of such compounds and their potential use in designing fluorescence-based sensors and devices (Gan et al., 2003).

Properties

IUPAC Name

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZIVNKGPGKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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